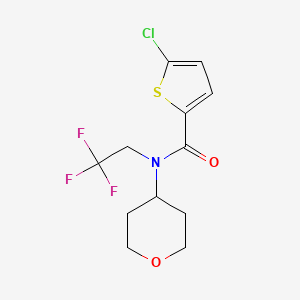

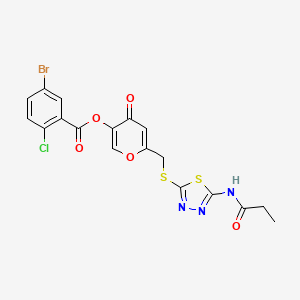

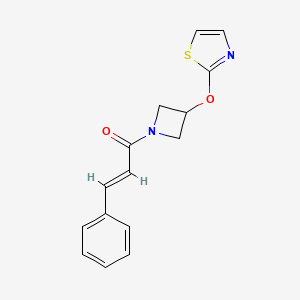

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-aminothiazole-4-carboxylate” is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves dissolving ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .

Molecular Structure Analysis

The molecular formula of “Ethyl 2-aminothiazole-4-carboxylate” is C6H8N2O2S . The compound is characterized by FTIR and NMR (1H and 13C) .

Physical And Chemical Properties Analysis

“Ethyl 2-aminothiazole-4-carboxylate” appears as a pale cream to cream to pale yellow powder . It has a melting point of 174.0-181.0°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

These compounds have also been found to have anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where joints become inflamed and cause pain.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . They can inhibit the growth of microorganisms, which can be beneficial in treating infections caused by bacteria.

Antifungal Activity

These compounds have been found to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic drug properties . They have the potential to inhibit the growth of tumors, which can be beneficial in cancer treatment .

Neuroprotective Activity

These compounds have also shown neuroprotective effects . Neuroprotective drugs are used to protect the nervous system from injury or damage.

Mechanism of Action

Target of Action

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate is a thiazole derivative. Thiazoles are known to have diverse biological activities A related compound, 2-aminothiazole-4-carboxylate, has been reported to target the bacterial enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis, a key element for bacterial cell wall .

Mode of Action

It can be inferred from related thiazole compounds that they may interact with their targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiazole derivatives are known to be involved in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Related thiazole compounds have shown significant antibacterial and antifungal potential .

Action Environment

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHMAWVHXAVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)

![4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2996661.png)